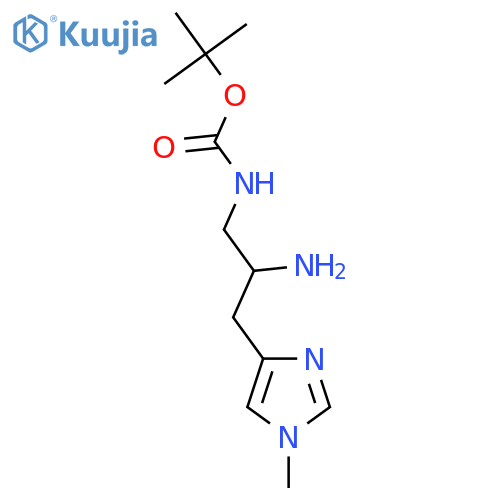

Cas no 2228538-09-6 (tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate)

tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate

- tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate

- EN300-1889014

- 2228538-09-6

-

- インチ: 1S/C12H22N4O2/c1-12(2,3)18-11(17)14-6-9(13)5-10-7-16(4)8-15-10/h7-9H,5-6,13H2,1-4H3,(H,14,17)

- InChIKey: DVPCTPCVVLJAAF-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC1=CN(C)C=N1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 254.17427596g/mol

- どういたいしつりょう: 254.17427596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 82.2Ų

tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1889014-5.0g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 5g |

$5179.0 | 2023-06-01 | ||

| Enamine | EN300-1889014-0.1g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 0.1g |

$1572.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-5g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 5g |

$5179.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-10.0g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 10g |

$7681.0 | 2023-06-01 | ||

| Enamine | EN300-1889014-2.5g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 2.5g |

$3501.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-0.05g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 0.05g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-1g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 1g |

$1785.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-0.25g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 0.25g |

$1642.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-0.5g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 0.5g |

$1714.0 | 2023-09-18 | ||

| Enamine | EN300-1889014-1.0g |

tert-butyl N-[2-amino-3-(1-methyl-1H-imidazol-4-yl)propyl]carbamate |

2228538-09-6 | 1g |

$1785.0 | 2023-06-01 |

tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

6. Book reviews

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamateに関する追加情報

Comprehensive Guide to tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate (CAS No. 2228538-09-6)

tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate (CAS No. 2228538-09-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a protected amino acid derivative, is widely utilized in peptide synthesis and drug development due to its unique structural properties. Researchers and industry professionals frequently search for information on its synthesis methods, applications in medicinal chemistry, and role in targeted drug delivery systems.

The molecular structure of tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate features a tert-butyl carbamate protecting group, which is crucial for stabilizing the amino functionality during chemical reactions. The presence of the 1-methyl-1H-imidazol-4-yl moiety enhances its reactivity and makes it a valuable intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in developing enzyme inhibitors and receptor modulators, aligning with the growing demand for precision medicine and personalized therapeutics.

One of the most searched topics related to this compound is its solubility and stability under various conditions. Researchers often inquire about optimal storage conditions, such as temperature and humidity, to maintain its integrity. Additionally, the compound's compatibility with common solvents like dimethyl sulfoxide (DMSO) and methanol is a frequent point of discussion in academic forums and laboratory protocols.

In the context of green chemistry, tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate has been explored for its potential in sustainable synthesis routes. The push for eco-friendly chemical processes has led to innovations in catalytic methods and solvent-free reactions, reducing the environmental footprint of producing this compound. This aligns with the broader industry trend toward sustainable pharmaceutical manufacturing.

The compound's role in peptide-based therapeutics is another area of high interest. With the rise of biologics and peptide drugs in treating chronic diseases, intermediates like tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate are critical for constructing complex molecular architectures. Its ability to facilitate selective bond formation makes it indispensable in the synthesis of peptide conjugates and hybrid molecules.

Market trends indicate a growing demand for high-purity tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate, driven by advancements in drug discovery and biotechnology. Suppliers and manufacturers are increasingly focusing on scalable production methods to meet the needs of research institutions and pharmaceutical companies. Quality control parameters, such as HPLC purity and residual solvent levels, are frequently emphasized in procurement specifications.

For researchers working with this compound, understanding its spectroscopic properties (e.g., NMR, IR, and mass spectrometry data) is essential for characterization and quality assurance. Many search queries revolve around obtaining reference spectra or comparing experimental data with published literature. Collaborative platforms and open-access databases have become valuable resources for sharing such information.

In summary, tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate (CAS No. 2228538-09-6) is a versatile and highly relevant compound in modern chemical research. Its applications span from peptide synthesis to drug development, and its study continues to evolve with advancements in synthetic methodologies and analytical techniques. As the scientific community seeks more efficient and sustainable ways to utilize this intermediate, its importance in the field is expected to grow further.

2228538-09-6 (tert-butyl N-2-amino-3-(1-methyl-1H-imidazol-4-yl)propylcarbamate) 関連製品

- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)

- 2096315-89-6(YNT-1310 Disulfate Hydrate)

- 1596754-25-4(4-tert-butylpiperazine-1-sulfonyl chloride)

- 1873171-84-6(3-[5-(trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol)

- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)

- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 1805011-17-9(5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)

- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)

- 13324-83-9(2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)